molecular formula C11H20BrNO3 B12940170 (R)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate

(R)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate

Cat. No.: B12940170
M. Wt: 294.19 g/mol
InChI Key: MZAGHJAVTHYPDO-GKAPJAKFSA-N
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Description

®-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a bromomethyl group attached to the morpholine ring, which is further substituted with a tert-butyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of a morpholine derivative with paraformaldehyde and hydrobromic acid in the presence of acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl (3R)-3-(bromomethyl)-5-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H20BrNO3/c1-8-6-15-7-9(5-12)13(8)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3/t8?,9-/m0/s1

InChI Key

MZAGHJAVTHYPDO-GKAPJAKFSA-N

Isomeric SMILES

CC1COC[C@@H](N1C(=O)OC(C)(C)C)CBr

Canonical SMILES

CC1COCC(N1C(=O)OC(C)(C)C)CBr

Origin of Product

United States

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